(S)-tert-Butyl 2-amino-3-phenylpropanoate

Chiral building block Enantiomeric purity Peptide synthesis

(S)-tert-Butyl 2-amino-3-phenylpropanoate (CAS 16874-17-2), also designated as L-phenylalanine tert-butyl ester or H-Phe-OtBu (free base), is a chiral α-amino acid ester derived from L-phenylalanine via esterification of the carboxylic acid with tert-butanol. It possesses the (S)-absolute configuration at the α-carbon, matching the stereochemistry of proteinogenic L-phenylalanine.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 16874-17-2
Cat. No. B091979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 2-amino-3-phenylpropanoate
CAS16874-17-2
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC1=CC=CC=C1)N
InChIInChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m0/s1
InChIKeyQOISWWBTZMFUEL-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-tert-Butyl 2-amino-3-phenylpropanoate (CAS 16874-17-2): Procurement-Quality Specifications and Baseline Characteristics of a Chiral L-Phenylalanine tert-Butyl Ester Building Block


(S)-tert-Butyl 2-amino-3-phenylpropanoate (CAS 16874-17-2), also designated as L-phenylalanine tert-butyl ester or H-Phe-OtBu (free base), is a chiral α-amino acid ester derived from L-phenylalanine via esterification of the carboxylic acid with tert-butanol . It possesses the (S)-absolute configuration at the α-carbon, matching the stereochemistry of proteinogenic L-phenylalanine. With molecular formula C₁₃H₁₉NO₂ and a molecular weight of 221.30 g·mol⁻¹, the compound is a colorless to pale yellow liquid at ambient temperature (bp 140 °C at 3 mmHg, density ~1.05 g·cm⁻³ at 25 °C), exhibiting low water solubility but miscibility with most organic solvents . Commercial specifications typically report purity at ≥95% (HPLC), with selected suppliers offering 97%+ grades . The free-base form is distinguished from the more commonly stocked hydrochloride salt (CAS 15100-75-1) by its liquid physical state and absence of a counterion, factors that directly influence its suitability for anhydrous coupling reactions and solution-phase peptide synthesis protocols that require a non-salt amino ester nucleophile .

Why Generic Substitution of (S)-tert-Butyl 2-amino-3-phenylpropanoate (CAS 16874-17-2) with Other Phenylalanine Esters or Enantiomers Risks Synthetic Failure


Substituting (S)-tert-butyl 2-amino-3-phenylpropanoate with a different phenylalanine ester derivative—whether the (R)-enantiomer, a methyl or ethyl ester, a benzyl ester, the hydrochloride salt, or the racemic mixture—introduces discrete and consequential risks across three domains: stereochemical integrity, reaction compatibility, and deprotection orthogonality. The (R)-enantiomer (CAS 6404-30-4) yields peptides and intermediates with inverted α-carbon configuration, which can abolish or invert biological activity at target receptors [1]. Smaller alkyl esters (methyl, ethyl) are significantly more prone to base-mediated racemization at the α-center during transition-metal-catalyzed N-arylation and peptide coupling steps, as the reduced steric bulk offers insufficient shielding of the acidic α-proton [2][3]. The hydrochloride salt (CAS 15100-75-1), while sharing the same (S)-configuration and tert-butyl protecting group, introduces a stoichiometric chloride counterion that may interfere with anhydrous coupling protocols or require an additional neutralization step, altering effective nucleophilicity of the free amine [1]. Racemic DL-phenylalanine tert-butyl ester is unsuitable for any application demanding enantiopure product, as chiral resolution post-synthesis adds cost and reduces overall yield. These differences are not theoretical—they are documented in controlled synthetic studies and direct comparator experiments that form the basis of the quantitative evidence below.

Quantitative Comparator Evidence for (S)-tert-Butyl 2-amino-3-phenylpropanoate (CAS 16874-17-2) Against Closest Analogs


Enantiomeric Configuration: (S)- vs. (R)-tert-Butyl 2-amino-3-phenylpropanoate – Chirality-Dependent Procurement Decision

The (S)-configuration of CAS 16874-17-2 corresponds to the natural L-phenylalanine stereochemistry, which is essential for the biological activity of derived peptides and pharmaceuticals. The (R)-enantiomer (CAS 6404-30-4, tert-butyl (2R)-2-amino-3-phenylpropanoate) possesses the opposite absolute configuration. When the HCl salt forms are compared, (S)-H-Phe-OtBu·HCl (CAS 15100-75-1) exhibits a specific optical rotation of [α]²⁰/D +47.0 ± 1° (c = 2% in ethanol), whereas the (R)-enantiomer HCl salt (CAS 3403-25-6) gives [α]²⁰/D −47° (c = 2% in ethanol) . While the free base (CAS 16874-17-2) specific rotation is less commonly published, the sign and magnitude are opposite for the two enantiomers. Procuring the incorrect enantiomer cannot be remedied by simple stoichiometric adjustment; it leads to the wrong diastereomer in peptide coupling or the wrong enantiomer in small-molecule drug synthesis, potentially resulting in inactive or antagonistic products [1].

Chiral building block Enantiomeric purity Peptide synthesis

Racemization Resistance During Pd-Catalyzed N-Arylation: tert-Butyl Ester vs. Ethyl Ester – Steric Shielding Quantified

In a 2016 mechanistic study by Sharif, Organ, and co-workers on Pd-PEPPSI-IPentCl-o-picoline-catalyzed N-heteroarylation of optically pure α-amino esters, control experiments demonstrated that increasing the steric bulk of the ester moiety from ethyl to tert-butyl drastically slows racemization of the N-arylated product [1]. The tert-butyl group provides greater steric hindrance around the α-carbon, reducing the rate of base-mediated deprotonation that leads to configurational erosion. Complementary work by King and Buchwald (2016) established that under optimized conditions using t-BuBrettPhos Pd G3 precatalyst, phenylalanine tert-butyl ester (5a, the free base corresponding to CAS 16874-17-2) undergoes N-arylation with bromobenzene to afford product 6a in 93% isolated yield with 91% enantiomeric excess (ee), whereas initial screening conditions using sodium tert-butoxide as base resulted in complete racemization (0% ee) [2]. Although a direct side-by-side numerical comparison between tert-butyl and ethyl phenylalanine ester racemization rates is not tabulated in a single publication, the qualitative direction and mechanistic basis are consistently reported across multiple independent studies: tert-butyl esters confer superior enantioretention relative to smaller alkyl esters in transition-metal-catalyzed amination reactions [1][2].

N-Arylation Enantioretention Cross-coupling

Orthogonal Deprotection Selectivity: tert-Butyl Ester (CAS 16874-17-2) vs. Methyl Ester – Mild Acidic Cleavage vs. Harsh Hydrolysis Requirements

The tert-butyl ester protecting group on (S)-tert-butyl 2-amino-3-phenylpropanoate can be selectively cleaved under mild acidic conditions—typically trifluoroacetic acid (TFA) in dichloromethane at room temperature—to liberate the free carboxylic acid without affecting base-labile protecting groups such as Fmoc [1][2]. In contrast, methyl esters of phenylalanine (e.g., CAS 2577-90-4) require harsher conditions for hydrolysis, such as 6 M HCl at elevated temperature or LiOH in aqueous media, which are incompatible with acid-sensitive or base-sensitive functionalities elsewhere in the molecule [3]. This orthogonality is exploited in solid-phase and solution-phase peptide synthesis: the tert-butyl ester can be removed in the presence of benzyl esters, allyl esters, and Fmoc carbamates, which remain intact under TFA treatment. The free-base form (CAS 16874-17-2) additionally avoids the hydrochloride counterion that could neutralize base in coupling reactions, offering a direct nucleophilic amine without pre-neutralization .

Protecting group strategy Orthogonal deprotection Peptide chemistry

Physical Form and Handling: Free Base Liquid (CAS 16874-17-2) vs. Hydrochloride Salt Solid (CAS 15100-75-1) – Solubility and Reactivity Profile Divergence

The free base form (CAS 16874-17-2) is a colorless to pale yellow liquid at ambient temperature with a boiling point of 140 °C at 3 mmHg and density of approximately 1.05 g·cm⁻³, exhibiting miscibility with most organic solvents and low water solubility . The hydrochloride salt (CAS 15100-75-1) is a white crystalline powder with a melting point of approximately 240 °C, soluble in methanol, and hygroscopic . This physical form difference translates into distinct handling and reactivity profiles: the free base provides a directly nucleophilic amine without the requirement for a base-mediated neutralization step, making it preferred for anhydrous coupling reactions (e.g., carbodiimide-mediated peptide bond formation, N-arylation under Buchwald–Hartwig conditions) where the absence of chloride ions avoids potential catalyst poisoning or side reactions. The liquid form also facilitates precise liquid dispensing for automated synthesis platforms and continuous flow chemistry applications. Conversely, the HCl salt offers easier weighing of small quantities as a solid and longer shelf stability against amine oxidation .

Solution-phase synthesis Anhydrous coupling Formulation

Validated Performance as Substrate in Modern N-Arylation Methodology: 93% Yield and 91% ee at 5 mol% Catalyst Loading

King and Buchwald (Org. Lett. 2016) selected phenylalanine tert-butyl ester (free base, 5a, the compound corresponding to CAS 16874-17-2) as the primary model substrate for the development and optimization of a general N-arylation method for amino acid esters [1]. Using Design of Experiments (DOE) methodology to systematically vary eight reaction parameters, the authors identified optimal conditions that delivered the N-phenylated product 6a in 93% isolated yield with 91% enantiomeric excess (ee) at 5 mol% t-BuBrettPhos Pd G3 precatalyst loading, Cs₂CO₃ as base, in 2-methyltetrahydrofuran at 50 °C. This result was achieved after two rounds of DOE optimization; the initial round had yielded only 69% yield with 89% ee. The same publication demonstrated that methyl, tert-butyl, and benzyl esters are all viable substrates, but the tert-butyl ester was the benchmark substrate against which the full scope of aryl triflate electrophiles was evaluated (Scheme 2 of the publication), indicating its superior balance of reactivity and enantioretention among the ester classes tested [1][2].

Pd catalysis N-Arylation DOE optimization

Synthesis Scalability and Racemization-Free Preparation: 70–80% Yield via Acid-Catalyzed Esterification Without Observable Racemization

The synthesis of (S)-tert-butyl 2-amino-3-phenylpropanoate (CAS 16874-17-2) is achieved by condensation of L-phenylalanine with tert-butanol (or 2-methyl-2-propanol) under acid catalysis (acetic acid or HCl), yielding the product in approximately 70–80% yield [1]. An alternative procedure using methyl tert-butyl ether (MTBE) as both tert-butyl source and solvent, catalyzed by sulfuric acid, has been reported by Mallesha et al. (Tetrahedron Lett. 2012) for a wide range of amino acid tert-butyl esters, proceeding without observable racemization [2]. This contrasts with the preparation of L-phenylalanine methyl ester, which, although also high-yielding, produces a product with significantly greater susceptibility to racemization during subsequent synthetic manipulations due to the reduced steric protection of the smaller methyl ester group [3]. The commercial availability of CAS 16874-17-2 at 95–99% purity from multiple vendors, typically as a liquid requiring storage at 2–8 °C, further supports its accessibility for both discovery-scale and process-development applications .

Esterification Racemization-free synthesis Scalable preparation

Optimal Application Scenarios for (S)-tert-Butyl 2-amino-3-phenylpropanoate (CAS 16874-17-2) Based on Quantitative Differentiation Evidence


Solution-Phase Peptide Synthesis Requiring Orthogonal C-Terminus Protection with Retention of (S)-Configuration

In convergent solution-phase peptide synthesis, the free base (S)-tert-butyl 2-amino-3-phenylpropanoate (CAS 16874-17-2) serves as the C-terminal building block whose tert-butyl ester can be selectively removed with TFA/CH₂Cl₂ at room temperature while leaving Fmoc (base-labile), Cbz (hydrogenolysis-labile), and benzyl ester protecting groups intact on other residues . The liquid physical form enables precise volumetric dispensing for stoichiometric control in coupling reactions, and the free amine does not require pre-neutralization, streamlining the workflow relative to the HCl salt. This orthogonal deprotection strategy, combined with the (S)-configuration matching natural L-phenylalanine, is essential for synthesizing bioactive peptides where C-terminal phenylalanine residue configuration directly impacts receptor binding affinity [6].

Enantioretentive N-Arylation of Phenylalanine Derivatives for Medicinal Chemistry Library Synthesis

For medicinal chemists constructing libraries of N-aryl phenylalanine derivatives—common scaffolds in kinase inhibitors, peptidomimetics, and GPCR ligands—the tert-butyl ester form (CAS 16874-17-2) is the preferred substrate based on its demonstrated performance in the Buchwald N-arylation protocol: 93% yield and 91% enantiomeric excess under optimized conditions using commercially available Pd precatalysts . The tert-butyl ester's steric bulk provides substantially better enantioretention than methyl or ethyl esters during the coupling step, as established by Sharif and Organ [6]. This directly translates to higher product purity, reduced chiral chromatographic purification burden, and improved overall synthetic efficiency in parallel synthesis workflows.

Synthesis of Peptoid Foldamers and Non-Natural Oligomers via Submonomer Methodology

L-Phenylalanine tert-butyl ester (CAS 16874-17-2) has been specifically employed as a submonomer reagent in the synthesis of (S)-N-(1-carboxy-2-phenylethyl)glycine oligomers—water-soluble peptoid foldamers whose secondary structures are dramatically responsive to pH and solvent composition . In this application, the (S)-configuration is indispensable for establishing the desired helical folding propensity, and the tert-butyl ester provides the necessary protection for the carboxylic acid during the oligomerization steps. Substitution with the (R)-enantiomer or a racemic mixture would yield foldamers with altered or abolished conformational behavior, while use of a methyl or ethyl ester would compromise the orthogonal protection strategy required for post-synthetic deprotection and functionalization [6].

Continuous Flow and Automated Synthesis Platforms Requiring Liquid Reagent Handling

The liquid physical state of (S)-tert-butyl 2-amino-3-phenylpropanoate (CAS 16874-17-2) at ambient temperature (bp 140 °C at 3 mmHg, density ~1.05 g·cm⁻³) makes it directly compatible with automated liquid handling systems and continuous flow reactor platforms, where solid reagents require dissolution in a solvent prior to introduction . In reagent-free continuous thermal deprotection of tert-butyl esters demonstrated in plug flow reactors at 120–240 °C with 15–40 min residence times, the free-base form avoids the additional complexity of salt precipitation or corrosion associated with hydrochloride counterions [6]. This physical-form advantage is particularly relevant for process chemistry groups scaling up from batch to flow conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-tert-Butyl 2-amino-3-phenylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.